tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate
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Overview
Description
tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate: is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and an indoline-1-carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indoline derivatives. The process includes steps like protection of the indoline nitrogen, introduction of the chlorosulfonyl group, and subsequent deprotection to yield the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indoline derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Reduced Indoline Derivatives: Formed by reduction of the chlorosulfonyl group.
Scientific Research Applications
tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate involves its interaction with biological molecules through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The compound’s indoline moiety may also interact with specific receptors or enzymes, contributing to its biological effects .
Comparison with Similar Compounds
tert-Butyl indoline-1-carboxylate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.
4-(Chlorosulfonyl)indoline-1-carboxylate: Lacks the tert-butyl group, which may affect its solubility and reactivity.
Uniqueness: tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate is unique due to the presence of both the tert-butyl and chlorosulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
tert-butyl 4-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-10(15)5-4-6-11(9)20(14,17)18/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYVFFUFRIVEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229261-95-2 |
Source
|
Record name | tert-butyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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